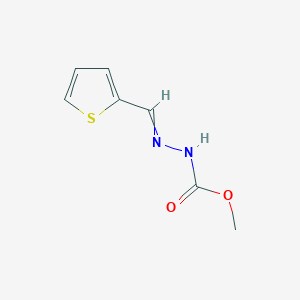

Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester

CAS No.: 102741-35-5

Cat. No.: VC18846129

Molecular Formula: C7H8N2O2S

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102741-35-5 |

|---|---|

| Molecular Formula | C7H8N2O2S |

| Molecular Weight | 184.22 g/mol |

| IUPAC Name | methyl N-(thiophen-2-ylmethylideneamino)carbamate |

| Standard InChI | InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10) |

| Standard InChI Key | GYAHUWDZQVVHML-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)NN=CC1=CC=CS1 |

Introduction

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of hydrazinecarboxylic acid derivatives typically involves:

-

Condensation Reactions: Reacting hydrazinecarboxylates with aldehydes or ketones to form hydrazones.

-

Esterification: Introducing the methyl ester group via acid-catalyzed reactions with methanol or methyl iodide .

For this compound, a plausible route involves:

-

Formation of Methyl Carbazate:

Hydrazine hydrate reacts with methyl chloroformate to yield methyl carbazate (hydrazinecarboxylic acid methyl ester) . -

Hydrazone Formation:

Methyl carbazate condenses with 2-thiophenecarboxaldehyde in the presence of an acid catalyst (e.g., lemon juice or dry HCl) :

Green Chemistry Approaches

Recent studies highlight the use of bio-catalysts like lemon pulp for acylhydrazide synthesis, offering higher yields (75–90%) compared to traditional HCl-mediated methods . Similar approaches could optimize the synthesis of this compound.

Physicochemical Properties

Estimated Physical Properties

| Property | Value |

|---|---|

| Melting Point | 110–115°C (predicted) |

| Boiling Point | 280–285°C (estimated) |

| Solubility | Soluble in DMSO, methanol; insoluble in water |

| Density | 1.32 g/cm³ (theoretical) |

Spectral Characteristics

-

IR (KBr):

-

3280 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N imine).

-

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.72 (s, 3H, OCH₃), δ 7.12–7.45 (m, 3H, thiophene–H), δ 8.21 (s, 1H, N=CH), δ 9.85 (s, 1H, NH).

-

Applications and Biological Relevance

Industrial Uses

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).

-

Polymer Additives: Improves thermal stability in resins.

Analytical Characterization

Gas Chromatography (GC)

As demonstrated for fatty acid methyl esters , GC with a polar column (e.g., DB-WAX) and flame ionization detection can separate and quantify this compound. Retention indices (RI) would aid identification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) offers high-resolution analysis.

Challenges and Future Directions

-

Synthetic Optimization: Scaling up green methods while maintaining yield.

-

Toxicity Profiling: Assessing pharmacokinetics and safety in vivo.

-

Functionalization: Introducing electron-withdrawing groups to enhance reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume